molecular formula C12H15N3O B12908993 N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine CAS No. 918964-37-1

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine

Cat. No.: B12908993
CAS No.: 918964-37-1
M. Wt: 217.27 g/mol
InChI Key: HSGAYZAWCNTLCR-UHFFFAOYSA-N
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Description

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl hydrazine with propyl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters, resulting in enhanced synaptic transmission. Additionally, the compound may interact with DNA and proteins, leading to the disruption of cellular processes and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-5-methyl-1,3,4-oxadiazol-2-amine
  • N-Benzyl-5-ethyl-1,3,4-oxadiazol-2-amine
  • N-Benzyl-5-butyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group at the 5-position of the oxadiazole ring enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Properties

CAS No.

918964-37-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-benzyl-5-propyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C12H15N3O/c1-2-6-11-14-15-12(16-11)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15)

InChI Key

HSGAYZAWCNTLCR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)NCC2=CC=CC=C2

Origin of Product

United States

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